molecular formula C18H20BrFN4O2 B2702154 N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226449-86-0

N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2702154
CAS No.: 1226449-86-0
M. Wt: 423.286
InChI Key: HXBRHAVMLKFKHC-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic small molecule featuring a complex structure that includes a pyrimidine ring core, a piperidine substituent, and a substituted acetamide chain. This molecular architecture is characteristic of compounds designed to modulate biological targets, particularly in medicinal chemistry research. The presence of the 2-(piperidin-1-yl)pyrimidin-4-yloxy moiety is a key structural feature shared with other investigated molecules . Compounds within this structural class have been explored for their potential as kinase inhibitors. Specifically, closely related analogs have been studied for their interaction with Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase that plays a critical role in controlling the cell cycle, and its dysregulation is implicated in various diseases, making it a significant target in oncology research . The bromo-fluorophenyl acetamide component of this molecule may contribute to its binding affinity and selectivity, offering a versatile scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or lead structure in developing novel therapeutic agents, particularly for investigating cell cycle progression and proliferation pathways. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure proper handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrFN4O2/c1-12-9-17(23-18(21-12)24-7-3-2-4-8-24)26-11-16(25)22-15-6-5-13(19)10-14(15)20/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBRHAVMLKFKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps:

    Formation of the Phenyl Ring: The starting material, 4-bromo-2-fluoroaniline, is reacted with acetic anhydride to form N-(4-bromo-2-fluorophenyl)acetamide.

    Formation of the Pyrimidine Ring: 6-methyl-2-(piperidin-1-yl)pyrimidine is synthesized separately through a series of reactions involving the condensation of appropriate precursors.

    Coupling Reaction: The phenyl and pyrimidine intermediates are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromo and fluoro groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: The inhibition of these targets can lead to the modulation of various biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring's substitution pattern significantly impacts molecular interactions. Key analogs include:

  • N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (RN: 1226447-34-2): Replaces the 4-bromo-2-fluorophenyl group with a 2-fluorophenyl group. The absence of bromine reduces molecular weight by ~79 Da compared to the target compound. The piperidine substituent is also modified (4-methylpiperidin-1-yl) .
  • N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide : Features a 3-chloro-2-methylphenyl group, introducing steric bulk and altering electronic properties. Molecular weight: 374.87 Da .
  • N-(4-chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide : Substitutes bromine with chlorine and replaces piperidine with pyrrolidine, reducing ring size and basicity. Molecular weight: 361.82 Da .

Pyrimidine Ring Modifications

Variations in the pyrimidine ring include:

  • N-(4-(4-piperidinylmethyl)pyridyl-2-oxy)butenyl-2-(furfurylsulfinyl)acetamide : Features a furfurylsulfinyl group and pyridyl-oxy linkage, diverging significantly from the pyrimidinyloxy scaffold .

Piperidine/Amine Group Substitutions

The piperidine moiety is critical for binding interactions:

  • Piperidin-1-yl vs.
  • Pyrrolidin-1-yl : Smaller ring size in pyrrolidine analogs (e.g., N-(4-chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide) may alter conformational flexibility and hydrogen-bonding capacity .

Research Findings and Structure-Activity Relationship (SAR) Insights

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity in the target compound may enhance membrane permeability compared to chlorine analogs .
  • Piperidine vs.
  • Methyl Substitution on Piperidine : The 4-methylpiperidin-1-yl group in RN 1226447-34-2 may confer metabolic stability by hindering cytochrome P450 oxidation .

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, with the CAS number 1226449-86-0, is a compound of interest due to its diverse biological activities. This article aims to summarize its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20BrFN4O2C_{18}H_{20}BrFN_{4}O_{2} with a molecular weight of 423.3 g/mol. The compound features a complex structure that includes a brominated phenyl group, a fluorinated phenyl group, and a piperidine moiety linked to a pyrimidine ring.

PropertyValue
CAS Number1226449-86-0
Molecular FormulaC18H20BrFN4O2
Molecular Weight423.3 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties . In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including MCF (breast cancer) cells, with an IC50 value indicative of its effectiveness in inhibiting tumor growth . Furthermore, in vivo studies on tumor-bearing mice showed a marked reduction in tumor size when treated with this compound .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . It demonstrated potent activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent . For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values significantly lower than those of common antibiotics like tetracycline .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • PI3K/Akt Pathway : The compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. In vitro studies revealed an IC50 of approximately 1.0 µM for phospho-Akt inhibition .
  • Cyclooxygenase (COX) Inhibition : It also exhibits inhibitory effects on cyclooxygenases (COX), particularly COX-2, which plays a role in inflammation and cancer progression. The IC50 for COX-2 was found to be around 3.11 µM .

Case Study 1: Anticancer Efficacy

A study conducted by Morais et al. (2023) focused on the anticancer efficacy of the compound in a mouse model bearing MCF tumors. The results indicated that treatment with the compound led to significant tumor regression compared to untreated controls, with histological analysis confirming reduced cell proliferation and increased apoptosis markers .

Case Study 2: Antimicrobial Effectiveness

In another study assessing antimicrobial properties, the compound was tested against various bacterial strains using standard broth dilution methods. The results highlighted its effectiveness against resistant strains of E. coli and S. aureus, suggesting potential applications in treating infections caused by multidrug-resistant bacteria .

Q & A

Q. What are the recommended synthetic routes for N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves:

  • Step 1: Formation of the pyrimidine core via cyclocondensation of thiourea derivatives with β-keto esters under reflux in ethanol .
  • Step 2: Introduction of the piperidine substituent using nucleophilic substitution with piperidine in dimethylformamide (DMF) at 80–100°C .
  • Step 3: Acetamide coupling via a nucleophilic acyl substitution between the pyrimidinyloxy intermediate and 4-bromo-2-fluoroaniline, catalyzed by HATU in dichloromethane .
    Optimization Tips:
  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in substitution reactions.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify intermediates via column chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR (DMSO-d6): Key signals include δ 8.2–8.4 ppm (pyrimidine H), δ 4.8 ppm (OCH2CO), and δ 1.5–2.1 ppm (piperidine CH2) .
    • 13C NMR confirms the acetamide carbonyl (~168 ppm) and pyrimidine carbons (~160 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 449.08) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different in vitro assays?

Methodological Answer:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may affect IC50 values. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
  • Orthogonal Assays: Validate results using complementary methods (e.g., fluorescence polarization for binding affinity and SPR for kinetic studies) .
  • Meta-Analysis: Compare data across studies while controlling for variables like compound purity (HPLC-verified) and solvent effects (DMSO concentration ≤0.1%) .

Q. What strategies are effective in improving the pharmacokinetic properties of this compound while maintaining bioactivity?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility without altering the pharmacophore .
  • Structure-Activity Relationship (SAR) Studies:
    • Replace the 4-bromo group with smaller halogens (e.g., Cl) to reduce steric hindrance .
    • Modify the piperidine ring with hydrophilic substituents (e.g., hydroxyl groups) to improve bioavailability .
  • Computational Modeling: Use molecular dynamics simulations (e.g., AMBER) to predict metabolic stability and CYP450 interactions .

Q. How can researchers address discrepancies in molecular docking predictions versus experimental binding data?

Methodological Answer:

  • Refine Docking Parameters: Adjust force fields (e.g., CHARMM vs. OPLS) and solvation models to better replicate experimental conditions .
  • Experimental Validation: Perform competitive binding assays with known inhibitors (e.g., ATP for kinase targets) to confirm docking predictions .
  • Crystallography: Co-crystallize the compound with its target (e.g., kinase domain) to resolve atomic-level interactions and refine computational models .

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